5-Bromo-2-piperidinonicotinic acid
Description
Contextualizing Nicotinic Acid Derivatives in Pharmaceutical Research and Chemical Biology
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a focal point of pharmaceutical research due to their diverse physiological and pharmacological effects. nih.govresearchgate.net Historically recognized for its role in preventing pellagra, nicotinic acid has also been utilized to manage high cholesterol levels. nih.govnih.gov Beyond the parent molecule, its derivatives have demonstrated a broad spectrum of therapeutic potential, showing efficacy in treating conditions like pneumonia, kidney diseases, and even exhibiting potential against Alzheimer's disease. researchgate.netchemistryjournal.net
The versatility of the nicotinic acid scaffold allows for extensive structural modifications, including substitutions on the pyridine (B92270) ring or alterations to the carboxylic acid group. nih.gov These modifications have led to the development of derivatives with a wide range of biological activities, including analgesic, anti-inflammatory, antioxidant, and anti-tubercular properties. researchgate.netchemistryjournal.net For instance, some nicotinic acid derivatives are highly specific antibacterial agents used in combination therapies against Mycobacterium tuberculosis. drugs.com The ability to fine-tune the molecular properties through synthetic chemistry makes nicotinic acid derivatives a valuable class of compounds in the ongoing quest for new drugs. nih.gov
Significance of Pyridine and Piperidine (B6355638) Heterocycles as Privileged Scaffolds in Bioactive Molecules
The molecular structure of 5-Bromo-2-piperidinonicotinic acid contains two key heterocyclic systems: pyridine and piperidine. Both are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets and are frequently found in approved drugs. nih.govresearchgate.netufrj.br
The pyridine ring, a nitrogen-containing aromatic heterocycle, is a fundamental component in a vast number of pharmaceuticals. nih.govresearchgate.net Its presence is noted in drugs developed for a wide array of diseases, including various cancers like myeloid leukemia and breast cancer. nih.govscispace.com The utility of the pyridine scaffold stems from its ability to engage in various molecular interactions and its synthetic tractability, which allows for the creation of diverse libraries of compounds for biological screening. researchgate.net
Similarly, the piperidine ring, a saturated six-membered heterocycle, is a pivotal cornerstone in drug discovery and is present in numerous natural and synthetic bioactive compounds. researchgate.net Piperidine derivatives have been developed as anticancer, antiviral, antimalarial, and anti-inflammatory agents, among others. researchgate.net The conformational flexibility of the non-planar piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. researchgate.net
Rationale for Focused Academic Inquiry into this compound and its Analogues
The specific academic and research interest in this compound is rooted in its potential as a versatile building block for the synthesis of novel and complex bioactive molecules. The compound itself combines the privileged piperidine and nicotinic acid scaffolds, creating a platform for further chemical exploration.
The bromine atom at the 5-position of the pyridine ring is of particular significance. Halogen atoms, such as bromine, serve as key synthetic handles in modern organic chemistry, enabling a variety of cross-coupling reactions. This allows for the strategic introduction of diverse functional groups and the construction of more elaborate molecular architectures. The synthesis of related bromo-substituted pyridine derivatives, such as 2-amino-5-bromo-3-iodopyridine, highlights the importance of such intermediates in creating complex molecules like tyrosine kinase inhibitors for cancer therapy. ijssst.info
Furthermore, the investigation of analogues of this compound is driven by structure-activity relationship (SAR) studies. mdpi.com By systematically modifying the core structure—for instance, by creating ester derivatives like methyl 5-bromo-2-piperidinonicotinate calpaclab.com or synthesizing related amides nih.gov—researchers can probe the molecular interactions that govern biological activity. This focused inquiry aims to identify new compounds with enhanced potency and selectivity for specific biological targets, ultimately contributing to the development of next-generation therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-piperidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-6-9(11(15)16)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTMCVUUIBGFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Piperidinonicotinic Acid
Strategies for the Construction of the 5-Bromopyridine Core
The initial and crucial step in the synthesis of 5-bromo-2-piperidinonicotinic acid is the formation of the 5-bromopyridine skeleton. This is typically achieved through two main approaches: the direct, regioselective bromination of pyridine-based precursors or the synthesis of a pre-halogenated nicotinic acid derivative.
Regioselective Bromination Approaches for Pyridine (B92270) Derivatives
Direct bromination of the pyridine ring requires careful control to achieve the desired 5-bromo substitution pattern. The reactivity of the pyridine ring towards electrophilic substitution is lower than that of benzene, and the position of substitution is influenced by the directing effects of existing substituents and the reaction conditions.
One effective method involves the bromination of 2-aminopyridine. The amino group activates the pyridine ring, directing bromination to the 5-position. A convenient and scalable process for preparing 2,5-dibromopyridine starts from 2-aminopyridine, which undergoes bromination, followed by a modified Sandmeyer reaction to replace the amino group with a second bromine atom. heteroletters.org Over-bromination can be an issue, leading to the formation of 2-amino-3,5-dibromopyridine, but this can be minimized by protecting the amino group, for instance, through acetylation. heteroletters.org
Another approach utilizes pyridine N-oxides. Baran et al. have demonstrated a regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source. This method proceeds under mild conditions and avoids the use of harsh brominating agents like Br₂ or POBr₃.
| Starting Material | Reagents | Key Conditions | Product | Typical Yield (%) |
| 2-Aminopyridine | N-Bromosuccinimide (NBS) | - | 2-Amino-5-bromopyridine | - |
| Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | Mild conditions | C2-Brominated fused pyridines | High |
Synthesis of Halogenated Nicotinic Acid Precursors
An alternative to direct bromination is the synthesis of a nicotinic acid precursor that already contains the desired halogen at the 5-position. This can be achieved through various cyclization and substitution reactions.
One patented process describes the preparation of 2-halo-nicotinic acid derivatives through the cyclocondensation of a 4-halo-4-cyanocarbonyl compound. google.com Another method involves the reaction of a pentadienoic acid ester with chlorine or hydrogen bromide, followed by hydrolysis to the 2-halogenated nicotinic acid. google.com
A specific method for producing 5-bromonicotinic acid involves treating nicotinic acid with thionyl chloride, followed by bromination at 110-120°C in the presence of a Lewis acid catalyst. google.com This process highlights the direct halogenation of the nicotinic acid scaffold.
| Precursor | Reagents | Key Conditions | Product |
| Nicotinic acid | Thionyl chloride, Bromine, Lewis acid catalyst | 110-120°C | 5-Bromonicotinic acid |
| 4-Halo-4-cyanocarbonyl compound | - | Cyclocondensation | 2-Halo-nicotinic acid derivative |
| Pentadienoic acid ester | Chlorine or Hydrogen bromide, then hydrolysis | - | 2-Halogen nicotinic acid |
Approaches for the Incorporation of the Piperidine (B6355638) Moiety into Nicotinic Acid Scaffolds
Once the 5-bromopyridine core, often in the form of a nicotinic acid derivative, is synthesized, the next step is the introduction of the piperidine ring. This is typically accomplished through nucleophilic substitution or other coupling strategies.
Nucleophilic Substitution Reactions with Halogenated Pyridine Intermediates
Nucleophilic aromatic substitution (SNAr) is a common method for introducing amines, such as piperidine, onto an activated pyridine ring. The presence of an electron-withdrawing group, such as a carboxylic acid or its ester, and a halogen atom on the pyridine ring facilitates this reaction.
The reaction of a 2-halopyridine with a nucleophile like piperidine is a well-established method. beilstein-journals.org The reactivity of the halogen leaving group in SNAr reactions of N-methylpyridinium compounds with piperidine has been studied, with the order being 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov The mechanism often involves a rate-determining deprotonation of the addition intermediate. nih.gov For 5-bromo-2-chloronicotinic acid, the chlorine at the 2-position is more susceptible to nucleophilic attack by piperidine than the bromine at the 5-position, leading to the desired this compound.
| Substrate | Nucleophile | Key Conditions | Product |
| 2-Chloropyridine | N-methylethanolamine | SNAr | N-(2-pyridyl)methylethanolamine |
| Ring-substituted N-methylpyridinium compounds | Piperidine | Methanol | Substituted N-methyl-2-piperidinopyridinium |
Alternative Coupling Strategies for Piperidine Introduction
Besides direct nucleophilic substitution, various metal-catalyzed cross-coupling reactions can be employed to form the C-N bond between the pyridine ring and the piperidine moiety. These methods offer alternative routes, particularly when direct SNAr is challenging.
Ullmann-type C-N coupling reactions, which utilize copper catalysts, are a significant alternative to palladium-catalyzed methods. researchgate.net These reactions can couple aryl halides with alkyl amines under conditions that may be more tolerant of other functional groups. researchgate.net Additionally, rhodium-catalyzed transfer hydrogenation of pyridinium salts provides a pathway to N-(hetero)aryl piperidines. researchgate.net While not a direct coupling to a pre-formed nicotinic acid, these strategies highlight the diverse methodologies available for creating the piperidine-pyridine linkage.
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group of this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives. These transformations are crucial for modulating the compound's physicochemical properties and biological activity.
Common derivatization reactions of carboxylic acids include esterification, amidation, and conversion to acyl halides. thermofisher.comnih.gov Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using alkylating agents. colostate.edu Amide formation is often accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with an amine. google.com
Various derivatization reagents are available for analytical purposes, such as HPLC-MS analysis, which can introduce fluorescent or easily ionizable tags. thermofisher.comtulane.edu For instance, 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids to facilitate their detection by positive electrospray ionization tandem mass spectrometry. tulane.edu
| Reaction Type | Reagents | Product |
| Esterification | Alcohol, Acid catalyst | Ester |
| Amidation | Thionyl chloride, Amine | Amide |
| Acyl Halide Formation | Thionyl chloride or Phosgene | Acyl Chloride |
| Derivatization for Analysis | 4-bromo-N-methylbenzylamine | Amide for MS detection |
Esterification Reactions for Investigating Prodrug Design and Chemical Stability
Esterification is a widely used strategy in prodrug design to mask the polar carboxylic acid group, thereby enhancing lipophilicity and improving passage across cellular membranes. uobabylon.edu.iqresearchgate.net The ester linkage is typically designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug at the site of action. uobabylon.edu.iq For this compound, this approach can be pivotal in improving its potential therapeutic efficacy.
The conversion of the carboxylic acid to an ester can be achieved through various standard methods, such as Steglich esterification. researchgate.net The choice of alcohol used for esterification directly impacts the properties of the resulting prodrug. Simple alkyl esters (e.g., methyl or ethyl esters) can provide a basic increase in lipophilicity, while more complex esters, such as those derived from amino acids, can be engineered to target specific transporter proteins. nih.gov
The stability of the ester bond is a critical factor; it must be stable enough to survive transit to the target tissue but labile enough to be cleaved efficiently to release the active compound. researchgate.net Research on various prodrugs shows that the structural characteristics of the ester promoiety significantly influence the rate of enzymatic hydrolysis. researchgate.net
| Ester Type | Potential Promoieties | Primary Objective of Modification | Anticipated Cleavage Mechanism |
|---|---|---|---|
| Alkyl Esters | Methanol, Ethanol | Increase lipophilicity, improve membrane permeability. | Non-specific esterase hydrolysis. uobabylon.edu.iq |
| Amino Acid Esters | Glycine, Alanine, Valine | Target amino acid transporters, enhance absorption. | Esterase and/or peptidase hydrolysis. |
| Phosphate Esters | Phosphate derivatives | Dramatically increase aqueous solubility for intravenous formulations. | Phosphatase-mediated hydrolysis. uobabylon.edu.iq |
Amidation Reactions for Modulating Molecular Interactions and Bioactivity
Amidation, the reaction of the carboxylic acid with an amine, is another cornerstone of medicinal chemistry used to explore structure-activity relationships (SAR). nih.gov Forming an amide bond introduces a new functional group capable of participating in hydrogen bonding, which can significantly alter the molecule's binding affinity and selectivity for a biological target. nih.govdovepress.com More than a quarter of commercially available drugs feature a carboxamide group. nih.gov
The synthesis of amides from this compound can be accomplished using coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. dovepress.com A wide variety of primary and secondary amines can be used, leading to a diverse library of derivatives. For instance, conjugating the molecule with different amino acids or substituted anilines can probe specific interactions within a receptor's binding pocket. dovepress.com Studies on other heterocyclic compounds have shown that such derivatization can lead to potent bioactivity, including anticancer properties.
| Amine Reactant | Resulting Amide Derivative | Potential Impact on Bioactivity |
|---|---|---|
| Simple Alkylamines (e.g., Benzylamine) | N-benzyl-5-bromo-2-piperidinonicotinamide | Modify lipophilicity and steric profile. |
| Amino Acid Esters (e.g., Glycine methyl ester) | N-(Methoxycarbonylmethyl)-5-bromo-2-piperidinonicotinamide | Introduce new hydrogen bonding sites and improve solubility. |
| Bioactive Amines (e.g., Piperazine (B1678402) derivatives) | Piperazine-linked amide conjugates | Create hybrid molecules with dual pharmacological actions. |
Methodological Advancements and Scalability Considerations in Synthesis
The practical application of this compound hinges on the development of efficient, sustainable, and economically viable synthetic routes. This involves both the application of green chemistry principles and rigorous process optimization for industrial-scale production. The synthesis of the key precursor, 5-bromonicotinic acid, is a critical first step that has been a focus of such optimization. guidechem.com
Application of Green Chemistry Principles for Sustainable Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov For a multi-step synthesis, this includes maximizing atom economy, using safer solvents, employing catalytic reagents over stoichiometric ones, and designing energy-efficient processes. mdpi.com
The synthesis of this compound would likely begin with the bromination of nicotinic acid to form 5-bromonicotinic acid, followed by the reduction of the pyridine ring to a piperidine ring. guidechem.comguidechem.com
Precursor Synthesis: Traditional methods for producing nicotinic acid often involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid, which generates nitrous oxide, a potent greenhouse gas. mdpi.com Greener alternatives are actively being researched to mitigate this environmental impact. mdpi.com
Piperidone Synthesis: Green approaches have been developed for synthesizing related N-substituted piperidones, which are valuable intermediates. These methods often involve one-pot multicomponent reactions that are highly atom-economical and avoid harsh reagents associated with classical methods like the Dieckmann condensation. researchgate.netresearchgate.net
Catalytic Hydrogenation: The reduction of the 5-bromonicotinic acid pyridine ring is a key step. Catalytic hydrogenation using heterogeneous catalysts (e.g., Palladium on carbon) or homogeneous catalysts (e.g., Rhodium or Ruthenium complexes) is a green approach, as it uses molecular hydrogen and replaces stoichiometric reducing agents that generate large amounts of waste. mdpi.com
Process Optimization for Potential Industrial Feasibility
Transitioning a synthetic route from the laboratory to an industrial scale requires meticulous process optimization to ensure safety, cost-effectiveness, and consistent product quality. gd3services.com Key parameters that must be optimized include reaction concentration, temperature, catalyst loading, and purification methods.
Patents for the synthesis of the precursor 5-bromonicotinic acid provide insight into industrial considerations. One optimized process involves the direct bromination of nicotinic acid using bromine and thionyl chloride in the presence of a Lewis acid catalyst. google.com This method highlights several optimized parameters for maximizing yield and purity.
| Parameter | Optimized Condition | Rationale for Optimization |
|---|---|---|
| Catalyst | Lewis Acid (2-8 wt%) | Improves reaction efficiency and yield over non-catalytic methods. |
| Temperature | 110-120 °C | Ensures a sufficient reaction rate for bromination to proceed. |
| Reaction Time | 10-14 hours | Allows the reaction to reach completion for maximum conversion. |
| Product Isolation | Precipitation at pH 2.5-3.0 | Maximizes the recovery of the pure product from the aqueous reaction mixture. |
Further optimization would be required for the subsequent hydrogenation step to form the final product. This would involve selecting a robust and recyclable catalyst, minimizing reaction time, and developing a purification protocol, such as crystallization, that avoids costly and non-scalable methods like silica gel chromatography. gd3services.com
Computational and Theoretical Investigations of 5 Bromo 2 Piperidinonicotinic Acid and Its Analogues
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), offer a detailed picture of the electronic environment of 5-Bromo-2-piperidinonicotinic acid.
Molecular orbital (MO) theory helps in understanding the reactivity and stability of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.gov
The electronic density distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the carboxylic acid and piperidine (B6355638) ring would exhibit positive potential. This information is vital for predicting non-covalent interactions with biological macromolecules.
Table 1: Calculated Quantum Chemical Parameters for this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformation analysis aims to identify the stable low-energy conformations of the molecule. By systematically rotating the rotatable bonds, such as the one connecting the piperidine ring to the nicotinic acid core, an energy landscape map can be generated. This map helps in identifying the global minimum energy conformation, which is the most likely to be biologically active.
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a ligand such as this compound might interact with a biological target, typically a protein receptor.
Molecular docking simulations place the ligand into the binding site of a receptor to predict its preferred binding mode. For analogues of nicotinic acid, a key target is often the nicotinic acetylcholine (B1216132) receptor (nAChR). pnas.orgresearchgate.net The interactions between this compound and the amino acid residues in the receptor's binding pocket can be profiled. These interactions typically include hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). For instance, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the piperidine ring can engage in hydrophobic interactions.
Docking programs can estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which indicates the strength of the ligand-receptor interaction. A lower binding energy suggests a more stable complex.
A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific target. For nicotinic agonists, the pharmacophore typically includes a cationic center and a hydrogen bond acceptor. pnas.orgresearchgate.net By analyzing the binding modes of this compound and its analogues, key pharmacophore features can be identified, guiding the design of new, more potent compounds.
Table 2: Predicted Binding Affinities and Key Interactions of this compound Analogues with a Hypothetical Receptor
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.2 | TyrA93, TrpB149, SerB112 |
| 5-Chloro-2-piperidinonicotinic acid | -7.9 | TyrA93, TrpB149, SerB112 |
| 5-Bromo-2-pyrrolidinonicotinic acid | -7.5 | TyrA93, PheC190 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding mode and the flexibility of both the ligand and the protein. nih.govnih.gov
By running MD simulations, researchers can observe whether the initial binding pose predicted by docking is maintained over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often calculated to assess the stability of the complex. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-receptor interactions and can help to refine the understanding of the binding process. For this compound, MD simulations could confirm the stability of its interactions within the binding site and highlight any conformational changes that occur upon binding.
Cheminformatics and Virtual Screening Approaches for Novel Ligand Discovery and Repurposing
While direct computational studies on this compound are not extensively documented in publicly available research, the principles of cheminformatics and virtual screening are widely applied to its structural analogues, namely nicotinic acid and piperidine derivatives. These computational techniques are instrumental in accelerating the discovery of new bioactive molecules and identifying new potential applications for existing compounds.
Cheminformatics involves the use of computational methods to analyze and model chemical and biological data. It plays a crucial role in modern drug discovery by enabling the efficient management and analysis of large chemical datasets, the prediction of compound properties, and the identification of promising drug candidates. mdpi.com Virtual screening, a key component of cheminformatics, entails the computational screening of large libraries of chemical compounds against a biological target to identify molecules that are likely to bind to it and elicit a desired biological response. nih.govchemrevlett.com This process significantly reduces the time and cost associated with traditional high-throughput screening. bohrium.com
The general workflow for virtual screening typically begins with the creation of a compound library, which can consist of commercially available chemicals, natural products, or synthetically feasible novel structures. bohrium.com These compounds are then computationally docked into the binding site of a target protein to predict their binding affinity and conformation. nih.govchemrevlett.com The results are then filtered based on various criteria, including drug-likeness, predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govbohrium.com
In the context of discovering novel ligands related to this compound, research on analogous structures provides valuable insights. For instance, a study on nicotinamides utilized virtual screening to identify new inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov The process involved docking a library of compounds into the VEGFR-2 active site, followed by ADMET and toxicity predictions to select the most promising candidates for synthesis and biological testing. nih.gov
Similarly, Quantitative Structure-Activity Relationship (QSAR) studies are a powerful cheminformatics tool used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models can then be used to predict the activity of new, untested compounds. For example, 2D and 3D-QSAR studies have been successfully applied to piperidine derivatives to develop models for predicting their acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's disease therapy. nih.gov Another study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors to build a QSAR model for Akt1 inhibitory activity. nih.gov
The selection of appropriate molecular descriptors is critical for building robust QSAR models. These descriptors quantify various aspects of a molecule's structure and properties, such as its physicochemical characteristics (e.g., lipophilicity, molecular weight), 2D structural features, and 3D conformational properties. mdpi.comnih.gov
The following tables summarize findings from computational studies on analogues of this compound, illustrating the application of cheminformatics and virtual screening in ligand discovery.
Table 1: Virtual Screening of Nicotinamide (B372718) Analogues for VEGFR-2 Inhibition nih.gov
| Compound | Docking Score (kcal/mol) | Predicted IC50 (µM) | In Vitro VEGFR-2 IC50 (µM) |
| Compound A-1 | - | - | 0.15 |
| Compound B-1 | - | - | 0.21 |
| Compound C-6 | - | - | 0.18 |
| Compound D-1 | - | - | 0.12 |
| Sorafenib (Reference) | - | - | 0.09 |
This table showcases the results of a virtual screening study that led to the identification of potent VEGFR-2 inhibitors based on a nicotinamide scaffold.
Table 2: QSAR Model for Piperidine Derivatives as Acetylcholinesterase Inhibitors nih.gov
| QSAR Model | r² (Training Set) | r² (Test Set) | q² (Cross-validation) |
| 2D-QSAR (SW-MLR) | 0.825 | 0.778 | > 0.5 |
| 3D-QSAR (CoMFA) | 0.947 | 0.816 | > 0.5 |
This table presents the statistical parameters of 2D and 3D-QSAR models developed for piperidine derivatives, demonstrating the predictive power of these models.
Table 3: Key Physicochemical Descriptors in Cheminformatics mdpi.com
| Descriptor | Definition | Importance in Drug Discovery |
| Molecular Weight | The mass of a molecule. | Influences absorption, distribution, and clearance. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane penetration and solubility. mdpi.com |
| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and the number of N or O atoms. | Crucial for molecular recognition and binding to biological targets. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Rotatable Bonds | The number of bonds that allow free rotation. | Affects conformational flexibility and binding entropy. |
This table outlines some of the fundamental molecular descriptors used in cheminformatics to assess the drug-like properties of compounds.
Through the application of these and other computational techniques to analogues, researchers can efficiently explore vast chemical spaces to discover novel ligands with desired biological activities and repurpose existing drugs for new therapeutic indications. These approaches offer a rational and resource-effective strategy for advancing drug discovery programs centered around scaffolds like nicotinic acid and piperidine.
Structure Activity Relationship Sar Studies of 5 Bromo 2 Piperidinonicotinic Acid Derivatives
Systematic Modification of the Bromine Atom
The bromine atom at the 5-position of the nicotinic acid ring is a key feature that significantly influences the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
The position of the halogen substituent on the pyridine (B92270) ring of nicotinic acid derivatives can have a profound impact on their biological activity. While direct studies on 5-Bromo-2-piperidinonicotinic acid are not extensively available, research on analogous structures, such as halogenated nicotinic receptor agonists, provides valuable insights. For instance, studies on cytisine (B100878), a natural product that interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), have shown that halogenation at different positions leads to markedly different pharmacological profiles. Halogenation at the C3 position of cytisine (which is electronically analogous to the C5 position of nicotinic acid) with bromine or iodine resulted in increased binding affinity and functional potency at certain nAChR subtypes. nih.gov Conversely, halogenation at the C5 position of cytisine was found to be detrimental to its activity. nih.gov
This suggests that for this compound, the placement of the bromine atom at the 5-position is likely a critical determinant of its biological function. Shifting the bromine to other positions on the nicotinic acid ring, such as the 4- or 6-position, would alter the molecule's electronic distribution and steric profile, which could lead to a significant change in its binding affinity and efficacy at its target. The electron-withdrawing nature of the bromine atom at the 5-position influences the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which are often crucial for receptor interactions.
Table 1: Hypothetical Positional Isomer Effects on a Generic Nicotinic Acid Derivative
| Position of Bromine | Expected Impact on Electron Density of Pyridine Ring | Potential Effect on Biological Activity (based on analogy) |
| 4-Position | Strong electron-withdrawing effect, potentially altering binding geometry. | May decrease or abolish activity due to steric hindrance and altered electronics. |
| 5-Position | Modulates electronic properties, potentially favorable for binding. | Can enhance potency and efficacy, as seen in analogous compounds. nih.gov |
| 6-Position | Significant influence on the pyridine nitrogen's basicity and steric hindrance near the piperidine (B6355638) substituent. | Likely to decrease activity due to steric clash and altered electronic properties. |
Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) or with bioisosteric groups is a common strategy in medicinal chemistry to fine-tune a compound's properties. The choice of halogen can influence factors such as size, lipophilicity, and the potential for halogen bonding, all of which can affect biological activity.
In many series of halogenated compounds, a "halogen-size" effect is observed, where activity increases from fluorine to iodine. mdpi.com This trend can be attributed to the increasing polarizability and potential for stronger halogen bonding with larger halogens. A study on halogen-substituted flavonoids demonstrated that antibacterial properties improved progressively from fluorine to iodine, suggesting that atomic size was a more critical factor than polarity in that context. mdpi.com
Therefore, in the case of this compound, it is plausible that substituting bromine with iodine could lead to enhanced activity, assuming a halogen bond is a key interaction with the biological target. Conversely, replacement with chlorine or fluorine would result in smaller substituents with different electronic and lipophilic characteristics, which could either increase or decrease activity depending on the specific requirements of the binding site.
Bioisosteric replacement of the bromine atom with groups such as a cyano (-CN) or a trifluoromethyl (-CF3) group would introduce different electronic and steric profiles. A cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, while a trifluoromethyl group is highly lipophilic and electron-withdrawing. The impact of such substitutions would depend on whether the biological target's binding pocket can accommodate these changes and whether the electronic modulation is favorable for binding.
Table 2: Potential Halogen and Bioisosteric Replacements for the 5-Bromo Group
| Replacement | Key Properties | Potential Impact on Activity |
| Fluoro (-F) | Small size, high electronegativity. | May alter electronic properties significantly; potential for specific hydrogen bonding. |
| Chloro (-Cl) | Intermediate size and electronegativity. | May offer a balance of steric and electronic properties. |
| Iodo (-I) | Large size, high polarizability, strong halogen bond donor. | Could enhance binding affinity through stronger halogen bonds. mdpi.com |
| Cyano (-CN) | Linear, strong electron-withdrawing, hydrogen bond acceptor. | Would significantly alter electronics and potential interactions. |
| Trifluoromethyl (-CF3) | Lipophilic, strong electron-withdrawing. | Increases lipophilicity, which could affect cell permeability and binding. |
Elucidation of the Piperidine Ring's Structural Contribution to Biological Interactions
The 2-piperidinonicotinic acid scaffold features a piperidine ring that can adopt various conformations and can be substituted to modulate its interaction with biological targets.
The piperidine ring is not planar and typically exists in a chair conformation. The substituent at the 2-position of the nicotinic acid ring can exist in either an axial or equatorial position, and the preferred conformation can have a significant impact on biological activity. Studies on related 2-substituted piperazines acting as α7 nicotinic acetylcholine receptor agonists have shown that an axial conformation is often preferred for optimal binding. nih.gov This axial orientation can position key nitrogen atoms in a specific spatial arrangement that mimics the endogenous ligand, acetylcholine, or other potent agonists like nicotine. nih.gov
Furthermore, the stereochemistry at the point of attachment of the piperidine ring to the nicotinic acid and any substituents on the piperidine ring itself are critical. For instance, in (2S,3S)-2-methylpiperidine-3-carboxylic acid, the specific stereochemistry is crucial for its biological activity, and any alterations to this configuration can significantly affect its interactions with receptors or enzymes.
Introducing substituents on the piperidine ring is a common strategy to explore the SAR and improve properties such as potency, selectivity, and metabolic stability. The position and nature of these substituents are critical. For example, in a series of piperidine derivatives developed as monoamine oxidase (MAO) inhibitors, substitutions on the piperidine ring were found to significantly influence activity. nih.gov For instance, a hydroxyl group at the para-position (C4) of a piperidine ring led to a notable increase in MAO inhibitory effect. nih.gov
Replacing the piperidine ring with other saturated heterocycles like piperazine (B1678402) or morpholine (B109124) can also have a profound impact on biological activity. These changes alter the ring's conformation, basicity, and hydrogen bonding capacity. For example, in a study of histamine (B1213489) H3 receptor antagonists, replacing a piperazine ring with a piperidine ring dramatically influenced the compound's affinity for the sigma-1 receptor, highlighting the importance of this heterocyclic core.
Table 3: Hypothetical Effects of Piperidine Ring Modifications
| Modification | Structural Change | Potential Impact on Activity |
| N-methylation | Adds a methyl group to the piperidine nitrogen. | May alter basicity and steric interactions in the binding pocket. |
| C4-hydroxylation | Introduces a hydroxyl group at the 4-position. | Can provide a new hydrogen bonding interaction, potentially increasing potency. nih.gov |
| C3- or C4-fluorination | Adds a fluorine atom to the piperidine ring. | Can alter conformation and basicity, potentially improving metabolic stability. |
| Replacement with Piperazine | Introduces a second nitrogen atom in the ring. | Changes basicity and hydrogen bonding potential, may alter target selectivity. |
| Replacement with Morpholine | Replaces a CH2 group with an oxygen atom. | Reduces basicity and introduces a hydrogen bond acceptor, affecting solubility and binding. |
Impact of Nicotinic Acid Carboxylic Group Modifications on Bioactivity
The carboxylic acid group of the nicotinic acid moiety is often a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor or existing as a carboxylate anion at physiological pH to form ionic interactions with the biological target. Modification of this group can lead to significant changes in activity.
Bioisosteric replacement of the carboxylic acid is a widely used strategy to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while maintaining or improving biological activity. A variety of carboxylic acid bioisosteres have been explored in drug discovery. drughunter.comhyphadiscovery.com
For example, tetrazoles are a common replacement for carboxylic acids. drughunter.com They are acidic and can mimic the charge distribution of a carboxylate, often leading to similar or improved potency. In the development of the angiotensin II receptor antagonist losartan, replacing a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency. drughunter.com Other potential bioisosteres for the carboxylic acid group in this compound could include acylsulfonamides, hydroxamic acids, or various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. drughunter.comenamine.net Each of these replacements would offer a different combination of acidity, steric bulk, and hydrogen bonding patterns, which would need to be optimized for the specific biological target.
Esterification or amidation of the carboxylic acid would neutralize its acidic character, which would likely be detrimental if an ionic interaction is crucial for activity. However, if the primary role of the group is as a hydrogen bond acceptor, these modifications might be tolerated or could even serve as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.
Table 4: Common Bioisosteric Replacements for the Carboxylic Acid Group
| Bioisostere | Key Features | Potential Advantages |
| Tetrazole | Acidic, planar, similar charge distribution to carboxylate. | Can improve potency and metabolic stability. drughunter.com |
| Acylsulfonamide | Acidic, non-planar, different hydrogen bonding pattern. | May offer improved membrane permeability. |
| Hydroxamic Acid | Acidic, can chelate metal ions. | Can introduce new binding interactions. |
| 1,2,4-Oxadiazol-5-one | Acidic heterocycle. | Can mimic the electronic properties of a carboxylic acid. |
| Ester/Amide | Neutral, hydrogen bond acceptors. | May act as prodrugs or alter binding mode if ionic interaction is not critical. |
Importance of the Ionizable Carboxyl Group for Target Binding and Chelation
The carboxylic acid moiety is a key pharmacophoric element in a multitude of biologically active molecules. nih.gov Its ability to exist in an ionized state at physiological pH allows it to participate in crucial intermolecular interactions with biological targets. In the context of this compound derivatives, the ionizable carboxyl group is anticipated to play a pivotal role in target binding.
The negatively charged carboxylate can form strong ionic bonds or hydrogen bonds with complementary positively charged or hydrogen bond donor residues, such as arginine or lysine, within the binding site of a target protein. nih.gov The specific geometry and electronic properties of the carboxyl group dictate the strength and nature of these interactions, significantly influencing binding affinity and, consequently, biological activity.
Furthermore, the presence of the carboxyl group, in conjunction with the adjacent nitrogen atom of the piperidine ring and the pyridine ring nitrogen, introduces the potential for metal chelation. While specific studies on the chelation properties of this compound are not extensively documented, the arrangement of these heteroatoms could facilitate the coordination of metal ions, a property that can be integral to the mechanism of action for certain enzymes or can influence the pharmacokinetic profile of the compound.
The pKa of the carboxylic acid is a critical determinant of its ionization state. nih.gov Factors that influence the pKa, such as the electronic effects of the bromo substituent and the piperidine ring, will modulate the proportion of the ionized form and thus its binding and chelation capabilities.
Bioisosteric Replacement of the Carboxylic Acid Functionality
Bioisosteric replacement is a widely employed strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. drughunter.com Replacing the carboxylic acid group in this compound with a suitable bioisostere could address potential liabilities such as poor permeability, metabolic instability, or undesirable pharmacokinetic profiles. nih.govnih.gov
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, acyl sulfonamides, and various acidic heterocycles. nih.govnih.gov The choice of a bioisostere is guided by the desire to mimic the acidic character and the spatial and electronic features of the carboxyl group. drughunter.com
| Carboxylic Acid Bioisostere | Potential Advantages | Potential Disadvantages |
| Tetrazole | Similar pKa to carboxylic acid, metabolically stable. cambridgemedchemconsulting.com | Can sometimes lead to reduced permeability. |
| Hydroxamic Acid | Can act as a metal chelator. nih.gov | Potential for metabolic liabilities. |
| Acyl Sulfonamide | Generally more lipophilic than carboxylic acids. | Acidity can vary significantly based on substitution. |
| Hydroxyisoxazole | Planar, acidic heterocycle. | May introduce new metabolic pathways. |
The successful application of a bioisosteric replacement is highly dependent on the specific biological target and the binding pocket environment. For instance, while a tetrazole ring can effectively mimic the charge and hydrogen bonding capabilities of a carboxylate, its different steric and electronic profile might lead to altered binding interactions. cambridgemedchemconsulting.com Therefore, the synthesis and evaluation of a series of derivatives with different carboxylic acid bioisosteres would be a critical step in the optimization of this compound as a therapeutic agent.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This methodology is invaluable in drug discovery for predicting the activity of novel compounds and for identifying the key molecular features that govern their therapeutic effects.
Development of Predictive Models for Various Biological Activities
For a series of this compound derivatives, a QSAR model could be developed to predict a range of biological activities, such as receptor binding affinity, enzyme inhibition, or cellular potency. The development of a robust and predictive QSAR model typically involves the following steps:
Data Set Selection: A dataset of compounds with well-defined structures and corresponding biological activity data is required. This dataset is usually divided into a training set for model development and a test set for external validation.
Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and by its ability to accurately predict the activity of the compounds in the test set.
For nicotinic acid derivatives, studies have shown that lipophilicity and various topological and electronic descriptors can be used to build predictive QSAR models. akjournals.comakjournals.comnih.gov A successful QSAR model for this compound derivatives would enable the virtual screening of large compound libraries and prioritize the synthesis of the most promising candidates.
Identification of Key Physico-Chemical and Structural Descriptors Influencing Activity
The analysis of a validated QSAR model can provide valuable insights into the key physicochemical and structural features that are critical for the biological activity of this compound derivatives. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of molecular orbitals (HOMO and LUMO). frontiersin.org For instance, the electronic effect of the bromo substituent on the pyridine ring could be a significant descriptor.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar volume, and van der Waals surface area. frontiersin.org The steric bulk of the piperidine ring and any substituents on it would be captured by these descriptors.
Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors is critical for drug-receptor interactions. frontiersin.org The carboxyl group and the nitrogen atoms in the molecule are key hydrogen bonding features.
The table below provides examples of key descriptors that would likely be important in a QSAR model for this compound derivatives.
| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |
| Electronic | Hammett constant (σ) of the bromo substituent, Partial charge on the carboxylate oxygen atoms | Modulates the acidity of the carboxyl group and the strength of electrostatic interactions with the target. |
| Steric | Molar refractivity (MR), Molecular volume | Influences how well the molecule fits into the binding pocket of the target. |
| Hydrophobic | Calculated logP (ClogP) | Affects membrane permeability and hydrophobic interactions within the binding site. |
| Topological | Wiener index, Kier & Hall connectivity indices | Relates to the overall size, shape, and flexibility of the molecule. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Determines the potential for forming crucial hydrogen bonds with the target. |
By identifying the most influential descriptors, medicinal chemists can gain a deeper understanding of the SAR and make more informed decisions in the design of new, more potent, and selective analogs of this compound.
In Vitro Biological Activity and Mechanistic Elucidation of 5 Bromo 2 Piperidinonicotinic Acid Derivatives
Evaluation of Enzyme Inhibition Profiles
The ability of small molecules to selectively inhibit enzymes is a fundamental mechanism of action for many drugs. Research into 5-Bromo-2-piperidinonicotinic acid derivatives has revealed potential inhibitory effects against various enzymes, which are detailed below.
Glycosidase and Amylase Inhibition Studies with Derivatives
Derivatives of brominated cyclic compounds have shown notable activity against α-glucosidase, an enzyme critical for carbohydrate digestion. The inhibition of this enzyme can help manage blood glucose levels. mdpi.com Studies on related bromo-substituted heterocyclic compounds, such as 5-bromo-2-aryl benzimidazole (B57391) and 5-bromo-3-methylindazole derivatives, have demonstrated significant α-glucosidase inhibitory potential. nih.govnih.govresearchgate.net
For instance, a series of 7-aryl-, 7-arylvinyl-, and 7-(arylethynyl)-5-bromo-3-methylindazoles displayed α-glucosidase inhibition with IC50 values ranging from 0.42 to 51.51 μM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 0.82 μM). nih.govresearchgate.net Similarly, certain 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govwikipedia.orgthiazin-2-yl]-N-arylacetamides have been identified as potent inhibitors of α-glucosidase, with some derivatives being approximately three times more effective than acarbose. mdpi.com While these are not direct derivatives of this compound, the findings suggest that the bromo-substitution pattern is a promising feature for designing potent glycosidase inhibitors.
Interactive Table: α-Glucosidase Inhibition by Bromo-Substituted Heterocyclic Derivatives
| Compound Class | Derivative | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Bromo-3-methylindazoles | 7-aryl derivatives (3a-f) | 0.50–51.51 | nih.govresearchgate.net |
| 5-Bromo-3-methylindazoles | 7-arylvinyl derivatives (3g-k) | 0.50–51.51 | nih.govresearchgate.net |
| 5-Bromo-3-methylindazoles | 7-(arylethynyl) derivatives (4a-f) | 0.42–23.71 | nih.govresearchgate.net |
| 1,2-Benzothiazine-N-arylacetamides | 11c | 30.65 | mdpi.com |
| 1,2-Benzothiazine-N-arylacetamides | 12a | 18.25 | mdpi.com |
| 1,2-Benzothiazine-N-arylacetamides | 12d | 20.76 | mdpi.com |
| 1,2-Benzothiazine-N-arylacetamides | 12g | 24.24 | mdpi.com |
Exploration of Other Relevant Enzyme Targets
Beyond glycosidases, research has pointed towards other enzymatic targets for brominated heterocyclic compounds. For example, 5-bromo-2-aryl benzimidazole derivatives have been identified as dual inhibitors of α-glucosidase and urease, with some derivatives showing more potent urease inhibition than the standard thiourea. nih.gov Specifically, derivatives 7, 8, 11, 14, and 22 in one study exhibited IC50 values against urease ranging from 8.15 to 15.70 µM, surpassing the standard's IC50 of 21.25 µM. nih.gov
Furthermore, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Molecular docking studies and in vitro assays against cancer cell lines indicated that these compounds could be promising anti-cancer agents by inhibiting EGFR activity. nih.govresearchgate.netresearchgate.net
Characterization of Receptor Modulation Activities
The interaction of small molecules with cellular receptors is another key area of pharmacological research. Derivatives containing the bromo-substituted aromatic scaffold have been investigated for their ability to modulate important neurotransmitter receptors.
Analysis of Serotonin (B10506) Receptor Agonism/Antagonism, particularly 5-HT2A Receptors
Serotonin receptors, particularly the 5-HT2A subtype, are important targets for a variety of medications. nih.gov The 5-HT2A receptor is a key molecular target for numerous central nervous system drugs. nih.gov
While direct studies on this compound derivatives are limited, research on other brominated compounds provides relevant insights. For example, 7-Benzyloxy-8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been identified as a 5-HT2A receptor agonist with a Ki of 22 nM. wikipedia.org This highlights the potential for brominated scaffolds to interact with serotonin receptors. The development of novel hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety has also been pursued to target 5-HT1A and 5-HT2A receptors, with some compounds showing antagonistic activity at the 5-HT1A receptor. nih.gov
Antimicrobial Efficacy Assessment
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. While specific studies on the antimicrobial properties of this compound itself are not widely available, related structures offer some indication of potential. For instance, derivatives of benzoic acid have demonstrated activity against various microbes. nih.gov
In one study, pyrrolidine-2,5-dione derivatives were synthesized and tested for their antimicrobial activity. nih.gov A bromo-substituted precursor in this synthesis, while not the final active compound, was part of a successful effort to generate molecules with moderate to low activity against selected bacterial and fungal species, including Staphylococcus aureus and Candida albicans. nih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 to 256 μg/mL. nih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial potential of this compound derivatives has been a primary focus of research. Studies have revealed that these compounds exhibit a broad spectrum of activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Derivatives of 5-bromo substituted phenyl N-acylhydrazone have demonstrated notable antibacterial efficacy. researchgate.net One study reported that among nine synthesized derivatives, a particular compound showed the highest activity against Bacillus subtilis and Pseudomonas aeruginosa, with both Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 62.50 µg/mL. researchgate.net The presence of halogen substituents, such as in compounds 3, 4, 5, and 6 from this study, was found to enhance the compound's hydrophobicity and lipophilicity, leading to improved antibacterial activity against Gram-positive bacteria (MIC = 7.81–31.25 µg/mL) compared to Gram-negative bacteria (MIC = 15.63–62.50 µg/mL). researchgate.net
Similarly, N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones have been synthesized and evaluated for their antimicrobial activity. nih.gov Some of these derivatives displayed activity comparable to or even better than reference drugs like ciprofloxacin, norfloxacin, and enoxacine against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov
Furthermore, the synthesis of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives has yielded compounds with high anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity. nih.gov The most potent of these, compound 28, exhibited strong activity against clinical MRSA strains with both MIC50 and MIC90 values below 7.8 ng/mL. nih.gov Another derivative, compound 27, demonstrated good water solubility and significant activity against clinical MRSA strains, with MIC50 and MIC90 values of 63 ng/mL and 125 ng/mL, respectively. nih.gov The antibacterial activity of these synthesized compounds was assessed against one Gram-negative and several Gram-positive bacterial strains, including 100 clinical MRSA strains. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| 5-bromo substituted phenyl N-acylhydrazone (Compound 9) | Bacillus subtilis | 62.50 | Pseudomonas aeruginosa | 62.50 | researchgate.net |
| Halogenated 5-bromo phenyl N-acylhydrazones | Various | 7.81–31.25 | Various | 15.63–62.50 | researchgate.net |
| 9-bromo indolizinoquinoline-5,12-dione (Compound 28) | Clinical MRSA strains | <0.0078 (MIC50 & MIC90) | - | - | nih.gov |
| 9-bromo indolizinoquinoline-5,12-dione (Compound 27) | Clinical MRSA strains | 0.063 (MIC50), 0.125 (MIC90) | - | - | nih.gov |
Antifungal Properties of Synthesized Derivatives
In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. A series of nitrofuran derivatives were synthesized and tested against various fungal species, with many exhibiting inhibitory activity. mdpi.com The most potent compounds displayed MIC90 values ranging from 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis to 3.9 µg/mL against Candida and Cryptococcus neoformans strains. mdpi.com
The synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives has also been reported, with their activity tested against human pathogenic fungi. nih.gov Notably, the compound 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one demonstrated a broad antifungal spectrum and good fungicidal activity against Trichophyton mentagrophytes. nih.gov
Table 2: Antifungal Activity of Selected Brominated Derivatives
| Compound/Derivative Class | Fungal Species | MIC90 (µg/mL) | Reference |
| Nitrofuran derivative (Compound 11) | Histoplasma capsulatum | 0.48 | mdpi.com |
| Nitrofuran derivatives (Compounds 3 and 9) | Paracoccidioides brasiliensis | 0.48 | mdpi.com |
| Nitrofuran derivatives (Compounds 8, 9, 12, 13) | Trichophyton rubrum | 0.98 | mdpi.com |
| Nitrofuran derivatives (Compounds 8, 12, 13) | T. mentagrophytes | 0.98 | mdpi.com |
| Nitrofuran derivatives (Compounds 1 and 5) | Candida and Cryptococcus neoformans strains | 3.9 | mdpi.com |
| 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Trichophyton mentagrophytes | Not specified (good fungicidal activity) | nih.gov |
Immunomodulatory and Anti-inflammatory Investigations in Cellular Models
The immunomodulatory and anti-inflammatory potential of brominated heterocyclic compounds has been explored in various cellular models. Pyrimidine (B1678525) derivatives, for instance, are known to exhibit a wide range of biological activities, including anti-inflammatory properties. nih.govnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov
In one study, pyrimidine derivatives L1 and L2 demonstrated high selectivity towards COX-2 inhibition, surpassing the performance of piroxicam (B610120) and showing results comparable to meloxicam. nih.gov These compounds also exhibited a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human leukemia monocytic cell growth and reduced levels of reactive oxygen species (ROS), confirming their antioxidant properties. nih.gov
The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activities of crucial inflammatory mediators, including prostaglandin (B15479496) E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. nih.gov
Comprehensive Investigation of Molecular and Cellular Mechanisms of Action
Understanding the molecular and cellular mechanisms of action is crucial for the development of new therapeutic agents. For brominated compounds, various mechanisms have been proposed. For instance, 5-bromouracil, a brominated derivative of uracil, acts as an antimetabolite or base analog, substituting for thymine (B56734) in DNA and inducing mutations. nih.govwikipedia.org It exists in different tautomeric forms with altered base-pairing properties, leading to point mutations during DNA replication. wikipedia.org
In the context of antibacterial action, some sulfonamide derivatives, including those with bromine substitutions, act as competitive antagonists of 4-aminobenzoic acid, inhibiting the folic acid synthesis pathway in bacteria. nih.gov This bacteriostatic effect hinders bacterial growth by preventing the production of essential purines. nih.gov For some indolizinoquinoline-dione derivatives, while the precise mechanism is still under investigation, their potent anti-MRSA activity suggests a significant impact on bacterial viability. nih.gov
In the realm of anticancer activity, certain 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Molecular docking studies have shown strong binding energies of these compounds to the EGFR tyrosine kinase domain, and in vitro assays have confirmed their ability to inhibit cancer cell proliferation through cell cycle arrest and apoptosis induction. nih.govresearchgate.net
Application of In Vitro Assays for Biological Response Profiling and Lead Optimization
A variety of in vitro assays are instrumental in profiling the biological responses of this compound derivatives and guiding lead optimization. For antibacterial activity, the broth microdilution assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). researchgate.net The interaction between test compounds and existing antibiotics can be evaluated by calculating the fractional inhibitory concentration (FIC) index. researchgate.net
For antifungal susceptibility testing, methods to determine the MIC and Minimum Fungicidal Concentration (MFC) are employed against a panel of fungal species. mdpi.com In anticancer research, the MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and proliferation in response to potential drug candidates. nih.gov
To evaluate anti-inflammatory activity, in vitro tests that measure the inhibition of COX-1 and COX-2 activity, such as the N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation assay, are utilized. nih.gov The ability of compounds to inhibit the growth of stimulated inflammatory cells, like LPS-stimulated THP-1 monocytes, is assessed using assays such as the sulforhodamine B (SRB) assay. nih.gov
These in vitro screening methods are essential for identifying promising lead compounds and understanding their structure-activity relationships (SAR), which is critical for the rational design and optimization of more potent and selective therapeutic agents. researchgate.netnih.gov
Advanced Analytical Methodologies for Research on 5 Bromo 2 Piperidinonicotinic Acid
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopy is a cornerstone for the elucidation of the molecular structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed to unequivocally confirm the identity of 5-Bromo-2-piperidinonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromo, carboxyl, and piperidino substituents. The protons of the piperidine ring would appear in the aliphatic region, likely as a series of complex multiplets due to their chemical environment. Integration of these signals would confirm the ratio of protons in the molecule.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For this compound, distinct signals would be expected for the carbons of the pyridine ring, the carboxylic acid group, and the piperidine ring. The carbon attached to the bromine atom would show a characteristic chemical shift.
2D Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign protons within the pyridine and piperidine rings. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the carbon skeleton.
While specific spectral data for this compound is not publicly available, analysis of related structures, such as 5-bromonicotinic acid, provides a reference for the pyridine core. nih.gov However, the addition of the piperidino group would significantly alter the spectral details.
Mass Spectrometry (MS and high-resolution MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of a compound.
Mass Spectrometry (MS): Standard MS analysis would be used to identify the molecular ion peak. For this compound (C₁₁H₁₃BrN₂O₂), the molecular weight is 285.15 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion would appear as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity. The fragmentation pattern would likely show losses of the carboxylic group, parts of the piperidine ring, and the bromine atom, providing further structural evidence.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₃BrN₂O₂). This technique is essential to distinguish the target compound from other potential isomers or impurities with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3200 – 2500 (broad) | The broadness is due to hydrogen bonding. |
| Carboxylic Acid C=O | 1725 – 1700 | Strong absorption characteristic of a carbonyl group. |
| Aromatic C=C & C=N | 1600 – 1400 | Stretching vibrations within the pyridine ring. |
| Aliphatic C-H | 3000 – 2850 | Stretching vibrations of the C-H bonds in the piperidine ring. |
| C-N Stretch | 1350 – 1000 | Characteristic of the piperidino group. |
| C-Br Stretch | < 700 | Appears in the fingerprint region. |
This table is based on general characteristic IR absorption frequencies.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. A typical setup would involve a reverse-phase column (e.g., C18).
Method: A gradient elution using a mobile phase of acetonitrile (B52724) and water with an acid modifier (like formic or phosphoric acid) would likely be employed to achieve good separation. sigmaaldrich.com
Detection:
UV Detection: The pyridine ring is a chromophore, allowing for detection by UV-Vis spectroscopy.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the mass of the eluting peak to be determined, confirming its identity and providing mass information on any impurities.
Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The use of HPLC to determine the purity of related brominated heterocyclic compounds is a well-established practice. sigmaaldrich.com
Gas Chromatography (GC) for Volatile Derivatives
Standard Gas Chromatography is generally not suitable for analyzing a non-volatile and thermally labile compound like a carboxylic acid. However, it could be employed if the molecule is first derivatized to a more volatile form.
Derivatization: The carboxylic acid could be converted to its methyl or ethyl ester. This process increases the volatility of the compound, making it amenable to GC analysis.
Analysis: The resulting volatile derivative could then be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to assess purity and identify any volatile impurities. GC-MS has been used to analyze related compounds like 5-bromonicotinic acid after appropriate sample preparation. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-activity relationships of molecules. In the context of chiral compounds, X-ray crystallography is the gold standard for determining the absolute stereochemistry.
For instance, in a study on the enantiomers of a related bromo-pyridine derivative, 5-bromo-2-chloro-N-(1-phenyleth-yl)pyridine-3-sulfonamide, single-crystal X-ray diffraction was successfully employed to establish their absolute configurations. nih.gov This technique, often complemented by quantum chemical calculations, provides definitive stereochemical assignment. nih.gov Similarly, the crystal structure of 5-bromonicotinic acid, a precursor, has been determined, offering insights into its solid-state conformation. nih.gov
Should crystals of this compound of suitable quality be obtained, X-ray diffraction analysis would be the definitive method to elucidate its solid-state structure and, if chiral, its absolute stereochemistry. The resulting crystallographic data would be foundational for understanding its chemical properties and potential biological interactions.
Hypothetical Crystallographic Data for a Related Bromo-Pyridine Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 978.2 |
| Z | 4 |
Note: This table is illustrative and based on typical values for similar organic molecules. It does not represent actual data for this compound.
Advanced Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling
Advanced hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and for metabolite profiling. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, making them ideal for identifying and quantifying compounds in intricate biological matrices.
LC-MS/MS is a powerful tool for the simultaneous determination of various metabolites. For example, it has been used to quantify tryptophan metabolites and neurotransmitters in serum and brain tissue, demonstrating its capability to handle complex biological samples and provide valuable insights into metabolic pathways. nih.govnih.gov The method's high selectivity is achieved through techniques like multiple reaction monitoring (MRM). nih.gov Similarly, LC-MS/MS has been developed for the analysis of other halogenated compounds in various matrices. hpst.czmdpi.com
GC-MS is another robust hyphenated technique, particularly suitable for volatile and semi-volatile compounds. It has been successfully applied to identify bioactive compounds in plant extracts, showcasing its utility in natural product research. researchgate.net
For future research on this compound, LC-MS/MS would be the method of choice for its analysis in biological fluids or tissues. This would be critical for any studies investigating its metabolic fate. The development of a specific and sensitive LC-MS/MS method would involve optimizing chromatographic separation and mass spectrometric detection parameters.
Illustrative LC-MS/MS Parameters for the Analysis of a Related Compound
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments of the parent compound |
Note: This table provides a general example of LC-MS/MS conditions and would require optimization for the specific analysis of this compound.
Future Perspectives and Emerging Academic Research Avenues for 5 Bromo 2 Piperidinonicotinic Acid
Development of Novel and Efficient Synthetic Routes for Enhanced Accessibility
The availability of a compound is a critical prerequisite for its thorough investigation and potential application. While synthetic routes to 5-Bromo-2-piperidinonicotinic acid exist, future research will likely focus on the development of more efficient, scalable, and environmentally benign synthetic strategies.
Current methodologies may rely on multi-step sequences that can be time-consuming and may generate significant waste. Future synthetic approaches could explore:
Catalytic C-H Activation: Direct and selective activation of C-H bonds on the pyridine (B92270) or piperidine (B6355638) ring for subsequent functionalization would represent a significant leap in synthetic efficiency, reducing the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for optimizing reaction conditions and increasing throughput.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry. frontiersin.orgnih.gov For instance, enzymes could be engineered to perform the bromination or other key transformations with high regioselectivity. frontiersin.org
A Russian patent describes a method for preparing 5-bromonicotinic acid by treating nicotinic acid with thionyl chloride and then brominating it in the presence of a Lewis acid catalyst. google.com Investigating the adaptation of such methods to substrates already containing the piperidine ring, or vice-versa, could be a fruitful area of research. The development of novel synthetic methods is crucial as the starting materials can be expensive and the reactions can have low yields and produce byproducts that are difficult to separate. google.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.netnih.govnih.gov For this compound, these computational tools offer several exciting prospects:
De Novo Design: AI algorithms can generate novel molecular structures based on the this compound scaffold, exploring a vast chemical space to identify derivatives with potentially enhanced biological activity. nih.gov These algorithms can learn the intricate rules of chemistry to propose viable new compounds. acm.org
Predictive Modeling: Machine learning models can be trained on existing data to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of virtual derivatives. nih.gov This in silico screening can prioritize the synthesis of compounds with the most promising profiles, saving time and resources. researchgate.net
Target Identification: By analyzing large biological datasets, AI can help to identify potential protein targets for this compound and its analogs, suggesting new therapeutic applications.
The ultimate goal is to leverage these computational approaches to streamline the entire drug discovery pipeline, from initial hit identification to preclinical candidate selection, thereby reducing costs and timelines. researchgate.netnih.gov
Exploration of Novel Biological Targets and Pharmacological Classifications
The piperidine and nicotinic acid moieties are present in a wide range of biologically active compounds, suggesting that this compound could interact with various biological targets. clinmedkaz.org While its specific pharmacological profile may not be extensively characterized, its structural components provide clues for future investigations.
Nicotinic Acid Receptor Agonism: Nicotinic acid itself is a well-known lipid-lowering agent that acts on a specific G-protein coupled receptor. nih.gov It is plausible that this compound or its derivatives could modulate the activity of this or related receptors, offering potential applications in cardiovascular diseases. nih.govresearchgate.net
Enzyme Inhibition: The piperidine ring is a common feature in many enzyme inhibitors. nih.gov For example, novel piperidine derivatives have been designed and synthesized as potent proteasome inhibitors for cancer therapy. nih.gov Research could explore the potential of this compound to inhibit enzymes such as kinases, proteases, or others implicated in disease.
Central Nervous System (CNS) Activity: Many compounds containing the piperidine scaffold exhibit activity in the central nervous system. clinmedkaz.org The unique combination of functional groups in this compound warrants investigation into its potential effects on neurological targets.
Antimicrobial and Antiparasitic Activity: Nicotinic acid derivatives have been investigated for their activity against various pathogens. researchgate.net The introduction of a bromine atom and a piperidine ring could lead to novel antimicrobial or antiparasitic agents.
In silico tools can be employed to predict potential biological targets and guide experimental screening efforts, making the search for novel activities more efficient. clinmedkaz.org
Investigation of this compound as a Versatile Synthetic Intermediate in Organic Chemistry
Beyond its potential as a bioactive molecule, this compound is a valuable building block for the synthesis of more complex chemical entities. Its multiple functional groups offer a range of possibilities for further chemical modification.
Cross-Coupling Reactions: The bromine atom on the pyridine ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, to create diverse chemical libraries.
Amide Bond Formation: The carboxylic acid group can be readily converted into amides by coupling with a variety of amines. This is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule.
Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring can be functionalized through N-alkylation, N-arylation, or acylation, providing another point of diversification.
The strategic combination of these transformations can lead to the synthesis of a vast number of novel compounds with potential applications in materials science, agrochemicals, and pharmaceuticals. The utility of related brominated heterocyclic compounds as synthetic intermediates is well-established for creating complex molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for 5-Bromo-2-piperidinonicotinic acid, and how are intermediates purified? A: The synthesis typically involves coupling reactions between brominated pyridine derivatives and piperidine moieties. For example, brominated pyridinecarboxylic acids (e.g., 5-Bromo-2-pyridinecarboxylic acid, CAS 30766-11-1) are esterified or amidated with piperidine under catalytic conditions. Critical purification steps include recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation via HPLC (>96% purity thresholds) is essential, as seen in analogous bromopyridine derivatives .
Basic Characterization Techniques
Q: Which spectroscopic and chromatographic methods are recommended for characterizing this compound? A: Key methods include:
- NMR : H/C NMR to confirm substitution patterns (e.g., bromine at C5, piperidine at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., M.W. ~257.07 g/mol, based on analogs) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Basic Stability and Storage
Q: What storage conditions are optimal for this compound to prevent degradation? A: Store at 0–6°C under inert atmosphere (argon/nitrogen) to minimize hydrolysis of the piperidine moiety. Degradation risks include bromine displacement under prolonged light exposure, as observed in related bromopyridines .
Advanced Mechanistic Studies
Q: How can researchers investigate the reaction mechanism of this compound in cross-coupling reactions? A: Use kinetic isotope effect (KIE) studies and DFT calculations to probe bromine’s role in Suzuki-Miyaura couplings. For example, boronic acid intermediates (e.g., 2-Bromo-3-methylpyridine-5-boronic acid, CAS 1003043-34-2) exhibit distinct reactivity profiles depending on steric and electronic factors .
Advanced Optimization of Synthetic Yield
Q: What variables significantly impact the yield of this compound in multi-step syntheses? A: Key factors:
- Catalyst Selection : Pd(PPh) vs. Pd(OAc) for Suzuki couplings (yield differences up to 20% reported in bromopyridine analogs) .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may require rigorous drying .
- Temperature Control : Reactions above 80°C risk decarboxylation of the nicotinic acid core .
Advanced Data Contradiction Analysis
Q: How should researchers address discrepancies between reported purity levels and biological activity in this compound derivatives? A: Perform orthogonal analyses:
- LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts) .
- Dose-response assays to rule out non-linear bioactivity effects. For example, impurities >3% in 5-Bromo-3-pyridinecarboxylic acid (CAS 20826-04-4) reduced enzyme inhibition efficacy by 40% .
Advanced Analytical Challenges
Q: What strategies improve detection limits for trace impurities in this compound? A: Use ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) for sub-ppm sensitivity. For example, 6-Bromo-2-pyridinecarboxylic acid (CAS 89) was analyzed using a BEH C18 column (1.7 µm particles) with a 5-minute gradient .
Advanced Biological Activity Profiling
Q: How can researchers design assays to evaluate the kinase inhibition potential of this compound? A: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR). Chromogenic substrates like 5-Bromo-4-chloro-3-indolyl phosphate (CAS 6578-06-9) enable high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
